molecular formula C9H12F3N3 B1425938 3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]piperidine CAS No. 1316219-36-9

3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]piperidine

Cat. No.: B1425938
CAS No.: 1316219-36-9
M. Wt: 219.21 g/mol
InChI Key: SUYFEJKANXXCAT-UHFFFAOYSA-N
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Description

3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]piperidine is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]piperidine typically involves the formation of the pyrazole ring followed by its functionalization and subsequent attachment to the piperidine ring. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride to form the pyrazole ring. This intermediate can then be functionalized at the 5-position using lithiation followed by electrophilic trapping .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and batch processing may be employed to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrazole or piperidine rings.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]piperidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)-1H-pyrazole
  • 5-(trifluoromethyl)-1H-pyrazole
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole

Uniqueness

3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]piperidine is unique due to the presence of both the trifluoromethyl group and the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3/c10-9(11,12)8-4-7(14-15-8)6-2-1-3-13-5-6/h4,6,13H,1-3,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYFEJKANXXCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=NN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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